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Chemical properties of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

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Compound of Interest

Compound Name:

2,4-DIMETHOXY-N~1~-(3-

PYRIDYL)BENZAMIDE

Cat. No.: B270741

Technical Guide: 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide is not readily available in the public domain. This guide provides a comprehensive overview based on established chemical principles, general synthesis methodologies for analogous compounds, and the biological activities of structurally related molecules.

Introduction

2,4-Dimethoxy-N-(pyridin-3-yl)benzamide is a chemical compound belonging to the benzamide class of molecules. Benzamides are characterized by a benzene ring attached to a carboxamide group. The structure of this particular compound is further distinguished by two methoxy groups at positions 2 and 4 of the benzene ring and a pyridin-3-yl group attached to the amide nitrogen. While specific data for this molecule is scarce, its structural motifs are present in a variety of biologically active compounds, suggesting potential for investigation in medicinal chemistry and drug discovery.

Chemical Properties and Data



Due to the absence of specific experimental data for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the following table presents calculated and extrapolated data based on its chemical structure and data from analogous compounds.

Property	Value (Estimated)	Notes
Molecular Formula	C14H14N2O3	Calculated from structure
Molecular Weight	258.27 g/mol	Calculated from structure
IUPAC Name	2,4-dimethoxy-N-(pyridin-3- yl)benzamide	
SMILES	COc1ccc(c(c1)OC)C(=O)Nc2c ccnc2	
CAS Number	Not assigned	Not found in databases
Melting Point	>150 °C	Estimated based on similar benzamides
Boiling Point	>400 °C	Estimated based on similar benzamides
Solubility	Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water.	General solubility for similar organic compounds
LogP	~2.5	Estimated

Synthesis and Experimental Protocols

The synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide can be approached through several established methods for N-aryl amide formation. A common and reliable method involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthesis Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of N-aryl benzamides.

Materials:



- · 2,4-dimethoxybenzoic acid
- 3-aminopyridine
- Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine (TEA), Pyridine)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- · Activation of Carboxylic Acid:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.
 - Add thionyl chloride (1.2 eq) dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 2-4 hours to form the acyl chloride.
 - Remove the excess thionyl chloride and solvent under reduced pressure.
- Amide Bond Formation:
 - In a separate flask, dissolve 3-aminopyridine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
 - Cool the solution to 0 °C.



- Dissolve the previously prepared 2,4-dimethoxybenzoyl chloride in anhydrous DCM and add it dropwise to the 3-aminopyridine solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthesis Methods

Other synthetic strategies for N-aryl amides include:

- From Nitroarenes and Acyl Chlorides: A method involving the reduction of a nitroarene in the presence of an acyl chloride, mediated by iron dust in water, has been reported for the synthesis of N-aryl amides.[1]
- From Benzonitriles: N-arylamides can be prepared from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the benzamide and pyridinyl moieties are present in numerous compounds with significant pharmacological activities.



- Hedgehog Signaling Pathway Inhibition: Several N-(pyrimidinylamino)benzamide derivatives
 have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5]
 The Hh pathway is crucial in embryonic development and its aberrant activation is implicated
 in various cancers.[3]
- Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors of various enzymes. For example, some benzamides show inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[6]
- Anticancer and Antimicrobial Activity: Structurally related compounds, such as 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide, have been investigated for their potential as anticancer and antimicrobial agents.

Visualizations Synthesis Workflow

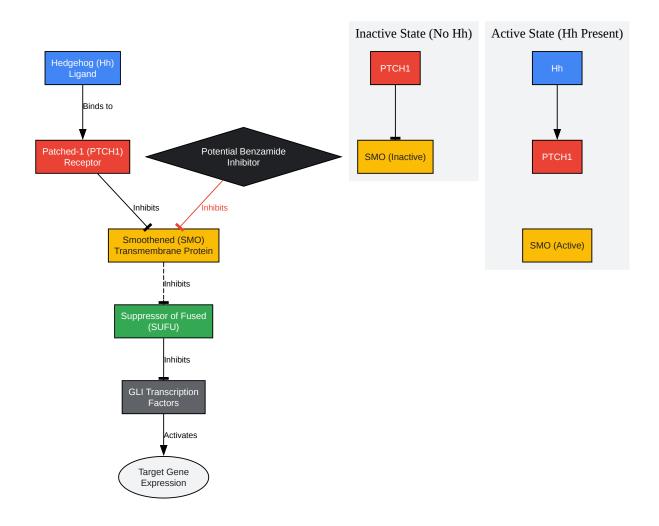


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Caption: General workflow for the synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.

Hedgehog Signaling Pathway (Simplified)





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Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by benzamides.

Conclusion



2,4-Dimethoxy-N-(pyridin-3-yl)benzamide represents an interesting, yet underexplored, chemical entity. Based on the known reactivity of its constituent functional groups and the biological activities of related compounds, it holds potential for further investigation in various fields, particularly in medicinal chemistry. The synthetic protocols and biological context provided in this guide serve as a foundation for researchers and drug development professionals to initiate studies on this and similar molecules. Further research is warranted to elucidate its specific chemical properties and pharmacological profile.

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